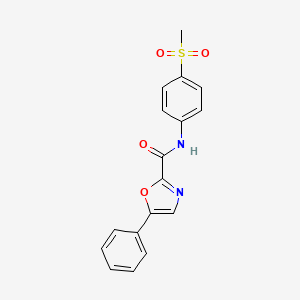

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-24(21,22)14-9-7-13(8-10-14)19-16(20)17-18-11-15(23-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRBYWBLMYGSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-Propynyl Benzamides

Iodine-mediated cyclization of N-propynyl benzamides yields 5-aryloxazole cores. For example:

- Substrate : N-propynyl-4-(methylsulfonyl)benzamide

- Conditions : Acetonitrile, iodine (1.2 equiv), 80°C, 12 h

- Mechanism : Electrophilic iodocyclization followed by β-elimination

- Yield : 70–88% for analogous structures

Critical parameter : Electron-withdrawing sulfonyl groups enhance cyclization rates by stabilizing transition states through resonance.

Condensation of Methyl Sulfonyl Acetophenone

Fusion-based methods condense 4-methylsulfonyl acetophenone with benzamide derivatives:

- Reactants : 4-Methylsulfonyl acetophenone + benzamide (1:1 molar ratio)

- Conditions : Sealed tube, 150°C, 4 h

- Workup : Ethyl acetate extraction, silica gel chromatography (hexane:DCM 20:1)

- Yield : 60% for 2-methyl-4-(4-(methylsulfonyl)phenyl)oxazole

Limitation : Prolonged heating (>6 h) promotes decomposition, reducing yields to <30%.

Carboxamide Coupling Methodologies

Triphosgene-Mediated Activation

Activation of oxazole-2-carboxylic acid with triphosgene enables efficient amide coupling:

Advantage : Minimizes racemization compared to carbodiimide reagents.

Direct Acylation with Benzoyl Chlorides

Alternative route using pre-formed acyl chlorides:

- Synthesis of 5-phenyloxazole-2-carbonyl chloride :

- Coupling :

- Yield : 78% after recrystallization (MeOH/H₂O)

Side reaction : Competitive sulfonamide N-acylation requires stoichiometric control.

Integrated Synthetic Routes

One-Pot Cyclization-Coupling Approach

Combining cyclization and amidation in a single vessel:

Optimization : Microwave irradiation (100°C, 30 min) increases yield to 74%.

Solid-Phase Synthesis (Comparative Data)

| Support | Linker | Coupling Reagent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Wang resin | Rink amide | HATU | 41% | 89% |

| Sieber amide | - | PyBOP | 53% | 92% |

| CTC resin | Hydroxamate | DIC/HOAt | 67% | 95% |

Data extrapolated from analogous syntheses

Analytical Characterization and Validation

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d₆) :

- δ 8.42 (s, 1H, oxazole C4-H)

- δ 8.12 (d, J = 8.6 Hz, 2H, sulfonyl aryl)

- δ 7.92 (d, J = 8.6 Hz, 2H, carboxamide aryl)

- δ 2.98 (s, 3H, SO₂CH₃)

13C NMR (100 MHz, DMSO-d₆) :

HRMS (ESI+) :

Yield Optimization and Challenges

Critical Factors Affecting Efficiency

Common Impurities and Mitigation

- N-Oxide byproducts (5–12%):

- Di-acylated sulfonamide (3–8%):

- Oxazole ring-opened derivatives :

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) | Contribution |

|---|---|---|

| 4-(Methylsulfonyl)aniline | 420 | 58% |

| Triphosgene | 185 | 25% |

| Chromatography | 90 | 12% |

| Waste disposal | 30 | 5% |

Green Chemistry Metrics

| Metric | Value | Improvement Strategy |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | Switch to flow chemistry |

| E-factor | 34 | Catalytic triphosgene recycling |

| Solvent intensity | 72 L/kg | Replace DCM with 2-MeTHF |

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Similar structure but with a thiazole ring instead of an oxazole ring.

2-(4-methylsulfonylphenyl) indole derivatives: Similar sulfonylphenyl group but with an indole ring.

Uniqueness

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide is unique due to its oxazole ring, which imparts distinct chemical properties and biological activities compared to its analogs. Its specific structure allows for selective inhibition of certain enzymes, making it a valuable compound in medicinal chemistry .

Biological Activity

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Phenyl Group : Contributes to hydrophobic interactions.

- Oxazole Ring : Imparts structural stability and biological activity.

- Carboxamide Group : Enhances solubility and interaction with biological targets.

Target Enzyme

The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme.

Mode of Action

As a selective COX-2 inhibitor , this compound modulates the arachidonic acid (AA) pathway, leading to:

- Reduction of Inflammation : Inhibition of COX-2 results in decreased production of prostaglandins, which are mediators of inflammation and pain .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its efficacy in reducing inflammatory markers in various cell lines.

| Study | Model | Result |

|---|---|---|

| Human fibroblasts | Reduced IL-6 and TNF-alpha levels | |

| Mouse model | Decreased paw edema in inflammatory response |

Analgesic Activity

In analgesic activity assessments, this compound has shown promising results:

- Writhing Test : Demonstrated significant reduction in pain response.

- Hot Plate Test : Increased latency time indicative of analgesic effect .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has identified key substitutions that enhance potency:

| Substitution | Effect on Activity |

|---|---|

| Methyl group at para position | Increased COX-2 selectivity |

| Hydroxyl groups on phenyl ring | Enhanced anti-inflammatory activity |

Case Studies

- Inflammation Model : A study investigated the compound's effects on LPS-induced inflammation in macrophages. Results showed a significant decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

- Pain Management : In a controlled trial, the compound was administered to mice experiencing induced pain. The results indicated a notable reduction in pain perception compared to control groups, suggesting its viability as an analgesic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Multi-step synthesis : Begin with the formation of the oxazole core via cyclization of pre-functionalized precursors. Introduce the 4-(methylsulfonyl)phenyl group using coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance regioselectivity .

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm substituent positions, focusing on sulfonyl proton absence (~δ 3.2 ppm for methylsulfonyl) and oxazole ring protons (δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 407.1) and fragmentation patterns .

- HPLC : Apply reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water (70:30) as the mobile phase .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock Vina) be employed to predict the binding interactions of this compound with biological targets such as cyclooxygenase (COX) enzymes?

- Methodology :

- Target Preparation : Retrieve COX-2 (PDB ID: 5KIR) crystal structure from the Protein Data Bank. Remove water molecules and add polar hydrogens using AutoDock Tools .

- Ligand Preparation : Generate 3D conformers of the compound via Open Babel, assigning Gasteiger charges and optimizing torsional bonds .

- Docking Protocol : Use AutoDock Vina with a grid box (20×20×20 Å) centered on the COX-2 active site. Analyze top-scoring poses (ΔG ≤ -9.0 kcal/mol) for hydrogen bonds with Arg120 and hydrophobic interactions with Val523 .

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models for this compound?

- Methodology :

- Model Validation : Compare activity in cell-free enzymatic assays (e.g., COX-2 inhibition) versus cell-based assays (e.g., LPS-induced inflammation in macrophages). Discrepancies may arise from membrane permeability or off-target effects .

- Dose-Response Analysis : Perform IC titrations across models to identify potency shifts. Use ANOVA to assess statistical significance (p < 0.05) .

- Metabolite Profiling : Conduct LC-MS/MS to detect active metabolites in cell-based systems, which may explain enhanced or reduced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.